molecular formula C5H5N5O B14593797 1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl- CAS No. 61402-34-4

1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl-

Cat. No.: B14593797
CAS No.: 61402-34-4
M. Wt: 151.13 g/mol
InChI Key: DWTCIQZILQURCN-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl- is a heterocyclic compound that belongs to the class of triazolotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amino guanidine bicarbonate with trifluoroacetic acid, followed by cyclization to form the triazolotriazine ring . The process is generally effective, non-toxic, and straightforward.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl- stands out due to its specific ring structure, which imparts unique chemical and physical properties. Its high thermal stability and insensitivity to external stimuli make it particularly valuable in the development of advanced materials and pharmaceuticals .

Properties

CAS No.

61402-34-4

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

1-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one

InChI

InChI=1S/C5H5N5O/c1-9-5-8-4(11)2-6-10(5)3-7-9/h2-3H,1H3

InChI Key

DWTCIQZILQURCN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=O)C=NN2C=N1

Origin of Product

United States

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